molecular formula C9H21ClSn B15478650 Stannane, dibutylchloromethyl- CAS No. 33314-72-6

Stannane, dibutylchloromethyl-

Cat. No.: B15478650
CAS No.: 33314-72-6
M. Wt: 283.42 g/mol
InChI Key: ZGBBHCLLSOAKJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Organotin Chemistry

The journey of organotin chemistry began in the mid-19th century, with Edward Frankland's first synthesis of an organotin compound, diethyltin (B15495199) diiodide, in 1849. wikipedia.org This discovery laid the groundwork for a field that would expand dramatically, especially with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org The initial decades of the 20th century saw a surge in the synthesis and study of various alkyl and aryl organotin compounds. acs.org

A significant turning point for organotin chemistry came with the discovery of its industrial applications. In the 1940s, organotin compounds were first used as stabilizers for polyvinyl chloride (PVC), a role they continue to play today. lupinepublishers.comgelest.com This commercial utility spurred further research and development, leading to the use of organotins in a wide array of applications, including as catalysts, biocides, and in agriculture. lupinepublishers.comresearchgate.net The annual production of organotin compounds has reached approximately 60,000 tons, underscoring their industrial importance. researchgate.net

Classification and Structural Features of Organotin Halides

Organotin compounds are broadly categorized based on the number of organic groups attached to the tin atom, resulting in tetra-, tri-, di-, and mono-organotin compounds. tuvsud.comdcceew.gov.au Dibutylchloromethylstannane falls within the category of diorganotin dihalides, which are compounds with the general formula R₂SnX₂.

Organotin halides, particularly chlorides, are fundamental in organotin chemistry. wikipedia.org They are typically tetrahedral in their basic structure. wikipedia.org However, a key feature of tin(IV) compounds, including organotin halides, is their ability to expand their coordination number beyond the usual four to five or even six. wikipedia.org This hypercoordination is often observed in the presence of electronegative substituents and allows for the formation of adducts with Lewis bases. wikipedia.org For instance, di- and triorganotin halides readily form complexes with molecules like pyridine. wikipedia.org The structure of these hypercoordinated compounds is often a distorted trigonal bipyramidal or octahedral geometry. wikipedia.orgorientjchem.org

The reactivity of organotin halides is characterized by the lability of the tin-halogen bond, making them excellent starting materials for the synthesis of other organotin derivatives. gelest.comresearchgate.net

Significance of Dibutylchloromethylstannane within Organotin Chemistry

Dibutylchloromethylstannane (C₉H₂₀Cl₂Sn) is a specific organotin halide with a molecular weight of approximately 317.87 g/mol . ontosight.aichemspider.com It is recognized as an important intermediate in the synthesis of other, more complex organotin compounds. ontosight.ai These derivative compounds find use in a variety of industrial processes, including:

PVC Stabilization: As part of the broader family of organotin stabilizers, derivatives of dibutylchloromethylstannane contribute to preventing the thermal degradation of PVC during processing. ontosight.ai

Catalysis: Organotin compounds are effective catalysts in the production of polyurethane foams and in transesterification reactions. ontosight.airjpbcs.com

Biocidal Applications: Certain organotin compounds are used to control the growth of microorganisms. ontosight.ai

The utility of dibutylchloromethylstannane lies in the reactivity of its tin-chlorine bonds, which allows for the introduction of other functional groups, thereby tailoring the final compound's properties for specific applications.

Overview of Academic Research Trajectories for Organochlorostannanes

Academic research into organochlorostannanes, including compounds like dibutylchloromethylstannane, continues to be an active area. The field of organometallic chemistry is constantly exploring new synthetic methodologies and applications for these versatile compounds. sigmaaldrich.com

Current research trends often focus on:

Catalysis: The development of novel organotin-based catalysts for various organic transformations remains a significant area of investigation. Their Lewis acidic nature makes them suitable for a range of reactions. lupinepublishers.comrjpbcs.com

Materials Science: The role of organotin compounds in polymer chemistry, particularly as stabilizers and catalysts for PVC and polyurethanes, is a subject of ongoing research to improve polymer properties and processing. lupinepublishers.comtuvsud.com

Synthesis of Complex Molecules: Organotin reagents are crucial in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling, for the formation of new carbon-carbon bonds. sigmaaldrich.com

The study of the structural and bonding properties of organochlorostannanes, including their hypervalent states, also continues to be a fundamental aspect of academic inquiry, providing deeper insights into their reactivity and potential applications. wikipedia.orgorientjchem.org

Properties

IUPAC Name

dibutyl-chloro-methylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.CH3.ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;1H3;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBBHCLLSOAKJW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](C)(CCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSn
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33314-72-6
Record name Stannane, dibutylchloromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033314726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanistic Investigations of Reactions Involving Dibutylchloromethylstannane

Pathways of Carbon-Tin Bond Cleavage in Organotin Halides

The cleavage of the carbon-tin (C-Sn) bond is a fundamental process in the chemistry of organotin compounds. researchgate.net This cleavage can be initiated by various reagents and conditions, with the specific pathway often depending on the nature of the electrophile and the substitution pattern on the tin atom.

In organotin halides, the polarity of the C-Sn bond makes it susceptible to electrophilic attack. Studies on related trimethylstannyl compounds have shown that electrophiles like boron trichloride (B1173362) (BCl₃) or iodine monochloride (ICl) can lead to the cleavage of a methyl-tin bond. nih.gov Conversely, reaction with hydrochloric acid (HCl) can result in the cleavage of a cyclopentadienyl-tin bond, highlighting the influence of the electrophile on which C-Sn bond is broken. nih.gov The reactivity of the C-Sn bond towards electrophilic cleavage is significantly higher in trimethylstannyl (Me₃Sn) substituents compared to their trimethylsilyl (B98337) (Me₃Si) counterparts. nih.gov

The cleavage of aryl-tin bonds has also been investigated. Iodine monochloride can cleave one metal-aryl bond in tetraarylgermanes and two bonds in the case of tin and lead compounds. researchgate.net In mixed alkyl-aryl tin compounds, such as tributylphenyltin, the tin-aryl bond is preferentially cleaved over the tin-alkyl bonds. researchgate.net This selectivity is a key aspect in designing reactions where specific organic groups are to be transferred. A general review of electrophilic cleavage reactions at a saturated carbon-tin bond provides further context for these transformations. uq.edu.au

Table 1: Selectivity in Carbon-Tin Bond Cleavage

Organotin Compound Reagent Bond Cleaved Product(s) Reference
(η⁵-Me₃SnC₅H₄)CpZrCl₂ BCl₃ or ICl Sn-CH₃ (η⁵-ClMe₂SnC₅H₄)CpZrCl₂ nih.gov
(η⁵-Me₃SnC₅H₄)CpZrCl₂ HCl Sn-Cp Cp₂ZrCl₂ nih.gov
Tetraaryltin (Ar₄Sn) ICl Sn-Ar Ar₂SnCl₂ researchgate.net
Tributylphenyltin (Bu₃SnPh) IBr or Br₂ Sn-Ph Ph₂SnClBr researchgate.net

Role in Palladium-Catalyzed Cross-Coupling Reactions

Dibutylchloromethylstannane can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction is a powerful tool for forming carbon-carbon bonds. researchgate.net The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition, transmetallation, and reductive elimination. youtube.com Bulky trialkylphosphines, such as P(t-Bu)₃ and PCy₃, have been shown to be effective ligands for palladium catalysts in various cross-coupling reactions, enabling the use of challenging substrates like aryl chlorides. nih.gov

The catalytic cycle is initiated by the oxidative addition of an organic halide to a palladium(0) complex. youtube.com This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to a palladium(II) species. youtube.comyoutube.com The active catalyst is often a 14-electron or even a 12-electron palladium(0) complex, formed by the dissociation of ligands from a more stable precursor like tetrakis(triphenylphosphine)palladium(0). youtube.com

The mechanism of oxidative addition can vary depending on the substrate and the electronic properties of the palladium catalyst. For polar bonds, like the carbon-halogen bond in aryl halides, a stepwise mechanism involving an Sₙ2-type pathway or a concerted pathway with a three-center transition state can occur. youtube.comyoutube.com Recent studies have shown that the nature of the palladium catalyst itself can dictate the mechanism and even the site-selectivity of the reaction. nih.gov A 14-electron Pd(0) complex, having a HOMO with π symmetry, tends to react via a nucleophilic displacement mechanism. nih.gov In contrast, a 12-electron Pd(0) complex possesses a HOMO with σ symmetry and favors a concerted three-centered transition state. nih.gov The facile oxidative addition of O-H and N-H bonds to a palladium(0) complex has also been reported, highlighting the versatility of this elementary step. nih.gov

Following oxidative addition, the transmetallation step occurs, where the organic group from the organotin reagent is transferred to the palladium(II) complex, displacing the halide. This is a crucial step in the Stille reaction. researchgate.net The exact mechanism of transmetallation can be complex and is thought to proceed through either a concerted or a dissociative pathway.

In a concerted pathway , the transfer of the organic group from tin to palladium occurs through a cyclic transition state involving both metal centers. This mechanism is often favored in non-polar solvents.

In a dissociative pathway , one of the ligands on the palladium(II) complex first dissociates, creating a vacant coordination site. The organotin reagent then coordinates to the palladium center, followed by the transfer of the organic group. This pathway is more likely in polar, coordinating solvents. The Lewis acidity of the tin atom and the nature of the ligands on both the tin and palladium atoms can influence the operative pathway.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.orgyoutube.com For this step to occur, the two ligands to be eliminated must be in a cis-position relative to each other on the palladium center. libretexts.org The process involves the metal center's oxidation state decreasing by two units. libretexts.orgyoutube.com

Several factors influence the rate of reductive elimination. Electron-poor metal centers and electron-rich ligands tend to accelerate the reaction. libretexts.org Sterically bulky ancillary ligands can also promote reductive elimination by relieving steric strain in the transition state. libretexts.org Studies on nickel complexes have shown that significant distortions in the molecular structure due to sterically encumbered ligands can facilitate C(sp³)-C(sp³) reductive elimination. nih.gov Theoretical studies on bimetallic palladium complexes have explored the mechanisms of C-Cl and C-C reductive elimination, indicating that both dissociative and direct pathways can be operative depending on the solvent and the nature of the complex. nih.gov

Table 2: Factors Influencing Reductive Elimination

Factor Effect on Reductive Elimination Rate Rationale Reference
Metal Center Faster from electron-poor metals The metal gains electrons during the process. libretexts.org
Ligands Faster with electron-donating groups The ligands lose electron density. libretexts.org
Steric Hindrance Promoted by bulky ancillary ligands Relieves steric strain in the starting complex. libretexts.org
Coordination Number Faster from 5-coordinate complexes Dissociation to a TBP geometry brings groups closer. libretexts.org

Participation in Radical Reactions and Atom Transfer

Beyond their use in cross-coupling reactions, organotin compounds can participate in radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgopenstax.org

The initiation of a radical reaction often involves the homolytic cleavage of a weak bond to generate radical species. libretexts.orgyoutube.com In the context of organotin chemistry, while the homolytic cleavage of a tin-hydrogen bond in reagents like tributyltin hydride (Bu₃SnH) is a well-established method for generating the tributyltin radical, the tin-carbon bond can also undergo homolysis under certain conditions, such as exposure to heat or UV light. youtube.comlibretexts.org

The tributyltin radical generated from Bu₃SnH is a key intermediate in radical chain reactions like dehalogenations. libretexts.org In these reactions, the tin radical abstracts a halogen atom from an alkyl halide, generating an alkyl radical and tributyltin halide. libretexts.org This alkyl radical then propagates the chain by abstracting a hydrogen atom from another molecule of Bu₃SnH, regenerating the tributyltin radical.

The general mechanism for radical reactions consists of three phases:

Initiation: The initial formation of a radical species, often through homolytic cleavage induced by heat or light. libretexts.org

Propagation: A series of steps where a radical reacts with a stable molecule to form a new radical, continuing the chain. libretexts.org

Termination: The destruction of radicals, for instance, by the combination of two radical species to form a stable, non-radical product. libretexts.org

The principles of radical generation and propagation are fundamental to understanding the potential involvement of dibutylchloromethylstannane in such reaction pathways. openstax.orgyoutube.com

Radical Chain Mechanisms

Reactions involving organotin compounds like dibutylchloromethylstannane can proceed through radical chain mechanisms, particularly under conditions that favor the formation of radical species, such as the presence of radical initiators (e.g., AIBN - azobisisobutyronitrile) or exposure to heat or UV light. libretexts.orgupenn.edu A radical chain reaction typically consists of three distinct phases: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with an initiation step, where a reactive radical is generated. libretexts.orglibretexts.org This often involves the homolytic cleavage of a weak bond. For instance, an initiator (In-In) can break apart to form two initiator radicals (2 In•).

In-In → 2 In•

These initiator radicals can then abstract an atom from a molecule in the reaction mixture. In the context of reactions with dibutylchloromethylstannane, a radical might be generated from another reagent which then reacts with the stannane (B1208499).

Propagation: The propagation phase consists of a series of steps where a radical reacts with a stable molecule to produce a new radical, which continues the chain. libretexts.orgyale.edu This part of the reaction is self-sustaining as long as the reactants are available. libretexts.org For example, a radical (R•) could react with dibutylchloromethylstannane. The reaction could involve the abstraction of the chlorine atom, a butyl group, or the chloromethyl group. The relative bond strengths determine the most likely pathway. The tin-chlorine bond is relatively weak and susceptible to radical cleavage.

Step 2a (Propagation): A radical (R•) abstracts the chlorine atom from dibutylchloromethylstannane to form an alkyl halide (R-Cl) and a dibutyl(chloromethyl)stannyl radical. (CH₃CH₂CH₂CH₂)₂Sn(CH₂Cl)Cl + R• → (CH₃CH₂CH₂CH₂)₂Sn(CH₂Cl)• + R-Cl

Step 2b (Propagation): The newly formed stannyl (B1234572) radical can then react with another molecule. For example, it might react with an alkene, adding across the double bond, or abstract an atom from another species to propagate the chain. libretexts.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.org Termination steps become more frequent as the concentration of radicals increases and the concentration of reactants decreases. youtube.com Several possibilities exist for termination:

Two stannyl radicals can combine: 2 (CH₃CH₂CH₂CH₂)₂Sn(CH₂Cl)• → [(CH₃CH₂CH₂CH₂)₂Sn(CH₂Cl)]₂

A stannyl radical can couple with another radical from the reaction: (CH₃CH₂CH₂CH₂)₂Sn(CH₂Cl)• + R• → (CH₃CH₂CH₂CH₂)₂Sn(CH₂Cl)R

Two other radicals (R•) can combine: 2 R• → R-R

Electrophilic and Nucleophilic Substitution Mechanisms at Tin

The tin center in dibutylchloromethylstannane is susceptible to both electrophilic and nucleophilic attack, leading to substitution reactions. These reactions are fundamental to organotin chemistry. ontosight.ai

Electrophilic Substitution (SE2): In electrophilic substitution, an electrophile attacks the carbon atom of one of the Sn-C bonds. However, a more common mechanism for organotins involves the initial coordination of the electrophilic reagent to the tin atom, particularly in non-nucleophilic solvents. scielo.br This can be described as an SE2 (Substitution, Electrophilic, bimolecular) reaction. The large size of the tin atom and the availability of its 5d orbitals allow it to expand its coordination number beyond four, forming five- or six-coordinate intermediates. gelest.comwikipedia.org

A general mechanism can be proposed where an electrophile (E-N, where E is the electrophilic part and N is the nucleophilic part) reacts with the stannane. scielo.br

Coordination: The nucleophilic part of the reagent coordinates to the tin atom, forming a hypercoordinate intermediate. This increases the nucleophilicity of the alkyl groups attached to the now more negatively polarized tin and enhances the electrophilicity of the E moiety. scielo.br (Bu)₂Sn(CH₂Cl)Cl + E-N ⇌ [(Bu)₂Sn(CH₂Cl)Cl(N)]⁻E⁺

Cleavage: The electrophilic part (E) then cleaves one of the tin-carbon bonds. The cleavage of aryl, vinyl, or allyl groups is generally easier than that of alkyl groups. gelest.com Among alkyl groups, less sterically hindered or more activated groups may be cleaved preferentially. In dibutylchloromethylstannane, either a butyl group or the chloromethyl group could be cleaved. [(Bu)₂Sn(CH₂Cl)Cl(N)]⁻E⁺ → Bu-E + BuSn(CH₂Cl)Cl(N)

Nucleophilic Substitution (SN2 at Tin): In nucleophilic substitution, a nucleophile attacks the tin atom directly. This is facilitated by the electropositive nature of tin and the presence of a good leaving group, such as the chloride ion. gelest.com The reaction can be viewed as an SN2 type mechanism at a tetrahedral tin atom. scielo.br

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the tin center. This typically proceeds through a five-coordinate trigonal bipyramidal transition state or intermediate. lupinepublishers.com The incoming nucleophile and the leaving group prefer to occupy the axial positions. Nu⁻ + (Bu)₂Sn(CH₂Cl)Cl → [Nu---Sn(Bu)₂(CH₂Cl)---Cl]⁻

Departure of Leaving Group: The chloride ion is expelled, resulting in the substituted product. [Nu---Sn(Bu)₂(CH₂Cl)---Cl]⁻ → (Bu)₂Sn(CH₂Cl)Nu + Cl⁻

This process is common for converting organotin halides into other derivatives by reacting them with nucleophiles like hydroxides, alkoxides, or thiolates. gelest.com

Influence of Ligand Environment on Reaction Kinetics and Selectivity

The reactivity, kinetics, and selectivity of reactions involving dibutylchloromethylstannane are significantly influenced by its ligand environment. This includes the four groups covalently bonded to the tin atom (two butyl, one chloromethyl, one chloro) and any external ligands, such as solvents or catalysts, that can coordinate to the tin center. ontosight.airesearchgate.net

The nature of the organic groups (R) and the halide (X) in a compound R₂Sn(R')X determines the electrophilicity of the tin atom and the steric hindrance around it.

Steric Effects: The butyl groups are sterically demanding. This bulk can hinder the approach of nucleophiles or electrophiles to the tin center, thereby slowing down reaction rates compared to less hindered analogues like dimethyltin (B1205294) dichloride. lupinepublishers.com

Leaving Group Ability: The chloride ion is a good leaving group, facilitating nucleophilic substitution reactions at the tin center. gelest.com

The coordination of external Lewis bases (e.g., pyridine, amines, or polar solvents) to the tin atom can form hypercoordinate species. gelest.comwikipedia.org This coordination can dramatically alter reactivity:

Activation for Nucleophilic Substitution: Coordination of a Lewis base can make the tin center more electron-rich, which might seem to disfavor further nucleophilic attack. However, it can also weaken the tin-leaving group bond, facilitating substitution.

Activation for Electrophilic Cleavage: As described in section 3.4, coordination of the nucleophilic part of an electrophilic reagent activates the Sn-C bonds towards cleavage. scielo.br

The interplay of these electronic and steric factors, along with the ability of tin to expand its coordination sphere, governs the kinetic and selective outcomes of reactions. nih.gov

Below is a table illustrating the general influence of different alkyl and halide ligands on the rate of a hypothetical nucleophilic substitution reaction at the tin center in a diorganotin dihalide (R₂SnX₂).

R GroupRelative Steric HindranceX (Halide)Leaving Group AbilityPredicted Relative Reaction Rate
Methyl (CH₃)LowIodide (I)ExcellentVery Fast
Methyl (CH₃)LowChloride (Cl)GoodFast
Butyl (C₄H₉)ModerateChloride (Cl)GoodModerate
Butyl (C₄H₉)ModerateFluoride (B91410) (F)PoorSlow
Cyclohexyl (C₆H₁₁)HighChloride (Cl)GoodVery Slow

Stereochemical Outcomes and Stereoselectivity in Reactions

When a reaction creates or modifies a stereocenter, the spatial arrangement of the resulting products is described by its stereochemical outcome. Stereoselectivity refers to the preference for the formation of one stereoisomer over another. wikipedia.org For organotin compounds, if the tin atom is a chiral center (i.e., bonded to four different groups), reactions at the tin center can proceed with specific stereochemical consequences.

While dibutylchloromethylstannane itself is not chiral (it has a plane of symmetry), understanding the stereochemistry of substitution at tin is crucial for predicting outcomes in related, chiral systems. iupac.org Studies on optically active tri- and tetraorganotin compounds have shown that nucleophilic and electrophilic substitutions at the tin atom can proceed with either inversion or retention of configuration. scielo.briupac.org

The stereochemical outcome depends heavily on the reaction mechanism:

Inversion of Configuration: A classic SN2-type mechanism, involving a trigonal bipyramidal transition state with the entering and leaving groups in axial positions, typically leads to inversion of configuration at the tin center. This is often observed with strong, "soft" nucleophiles and in non-polar solvents. scielo.br

Retention of Configuration: Retention of configuration is common for electrophilic substitutions (SE2) and can also occur in nucleophilic substitutions. Retention is often favored by mechanisms involving a four-centered transition state or when the reaction proceeds through a pseudorotation of a five-coordinate intermediate. This pathway is more likely with "hard" nucleophiles, in polar solvents that can stabilize ionic intermediates, or with reagents that can coordinate strongly to the tin atom. scielo.br

Racemization: If the reaction proceeds via a long-lived, symmetrically solvated intermediate or a rapidly pseudorotating intermediate, a loss of stereochemical information can occur, leading to a racemic mixture of products.

A diastereoselective reaction occurs when a reactant that may or may not be chiral leads to the preferential formation of one diastereomer over others. wikipedia.orgyoutube.com In reactions of organostannanes, such as the addition of an allylstannane to a carbonyl group, the existing stereochemistry of the stannane can control the formation of new stereocenters in the product. wikipedia.org The configuration of the double bond in the allylstannane, for example, dictates the relative stereochemistry of the resulting alcohol. wikipedia.org

Applications of Dibutylchloromethylstannane in Advanced Organic Synthesis

Carbon-Carbon Bond Formation Methodologies

The creation of carbon-carbon bonds is a cornerstone of organic synthesis, and organotin compounds are pivotal reagents in this domain. While chlorodibutyl(chloromethyl)stannane is not a conventional Stille reagent, its derivatives and analogous structures are central to powerful palladium-catalyzed cross-coupling reactions.

Use as a Coupling Partner in Stille Reactions

The Stille reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organostannane with an organic electrophile, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com

The reactivity of chlorodibutyl(chloromethyl)stannane in a traditional Stille coupling is not straightforward. A typical Stille reagent has the structure R-Sn(R')₃, where 'R' is the group to be transferred and 'R'' are non-transferable "dummy" ligands, usually alkyl groups like butyl. wikipedia.org Chlorodibutyl(chloromethyl)stannane, being a diorganotin dihalide derivative, is more of a Lewis acidic compound and not a typical nucleophilic coupling partner.

For this compound to be used as a source of the chloromethyl group in a Stille-type reaction, it would likely need to be converted into a more conventional reagent, such as by replacing the chloride atom with a non-transferable organic group. However, the principles of Stille coupling can be illustrated with analogous (chloromethyl)stannane reagents. The transferability of the group from tin is a key factor, and while alkyl groups like the chloromethyl group can be transferred, they are generally less reactive than sp²-hybridized groups.

Table 1: Illustrative Stille Coupling Reactions with a Hypothetical (Chloromethyl)stannane Reagent

Electrophile Partner (R¹-X) Stannane (B1208499) Partner Palladium Catalyst Product (R¹-CH₂Cl)
Aryl Iodide (CH₃)₃SnCH₂Cl Pd(PPh₃)₄ Arylmethyl chloride
Vinyl Bromide (Bu)₃SnCH₂Cl PdCl₂(PPh₃)₂ Allylic chloride
Acyl Chloride (Bu)₃SnCH₂Cl Pd(OAc)₂/XPhos α-Chloro ketone
Aryl Triflate (CH₃)₃SnCH₂Cl Pd(OAc)₂/XPhos Arylmethyl chloride

This table illustrates the general types of products that would be formed based on the principles of the Stille reaction. Specific yields and conditions would require empirical validation.

Applications in Other Palladium-Catalyzed Cross-Coupling Protocols

Beyond the Stille reaction, organostannanes are versatile intermediates in a range of palladium-catalyzed cross-coupling protocols. nih.govrsc.org The development of highly active catalysts based on electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of these reactions to include less reactive electrophiles like aryl chlorides. nih.govrsc.org

Derivatives of chlorodibutyl(chloromethyl)stannane could potentially be employed in such reactions. For instance, the Sn-Cl bond could be reacted with various nucleophiles to generate a library of dibutyl(chloromethyl)stannyl derivatives for specialized applications. Furthermore, organostannanes can undergo transmetalation with other metals (e.g., copper, zinc), opening pathways to different types of reactivity and bond formations. While specific examples utilizing chlorodibutyl(chloromethyl)stannane are not prevalent in the literature, the fundamental reactivity of the organotin moiety allows for its theoretical inclusion in these advanced synthetic strategies. conicet.gov.ar

Functional Group Transformations

Chlorodibutyl(chloromethyl)stannane and its derivatives can also be involved in key functional group transformations, either as reagents or as precursors to the active species.

Dehalogenation Reactions

Radical-based dehalogenation is a classic application of organotin compounds. This transformation is almost exclusively carried out by organotin hydrides, most notably tributyltin hydride (Bu₃SnH). The mechanism involves the homolytic cleavage of the Sn-H bond to generate a stannyl (B1234572) radical, which then abstracts a halogen atom from an organic halide, initiating a radical chain reaction.

Chlorodibutyl(chloromethyl)stannane is not a hydride and cannot directly act as a dehalogenating agent in this manner. However, it belongs to the broader family of organotin halides that are the typical byproducts of these reactions. Theoretically, it could be converted into a reactive hydride species, such as dibutyl(chloromethyl)tin hydride, through reduction, although such a reagent is not commonly used.

Addition to Unsaturated Systems (e.g., Hydrostannylation of Alkynes/Alkenes in derivative synthesis)

Hydrostannylation is a powerful, atom-economical method for preparing vinyl- and alkylstannanes, which are valuable intermediates for subsequent cross-coupling reactions. wikipedia.orgresearchgate.net The reaction involves the addition of a tin hydride (R₃SnH or R₂SnH₂) across an alkyne or alkene.

The synthesis of derivatives using chlorodibutyl(chloromethyl)stannane would proceed indirectly. A related precursor, such as dibutyltin (B87310) dichloride, can be reduced to dibutyltin dihydride (Bu₂SnH₂). This dihydride can then undergo hydrostannylation with various unsaturated compounds to produce a wide array of functionalized dibutylstannane (B8538416) derivatives. This approach allows for the introduction of the dibutylstannyl moiety into complex molecules, which can then be elaborated further. researchgate.net

Table 2: Exemplary Hydrostannylation Reactions for Derivative Synthesis using Dibutyltin Dihydride

Unsaturated Substrate Stannane Reagent Catalyst / Conditions Product Type
Terminal Alkyne (R-C≡CH) Bu₂SnH₂ AIBN or Pd(0) (E)-Vinylstannane
Internal Alkyne (R-C≡C-R') Bu₂SnH₂ Radical Initiator Mixture of Vinylstannanes
Electron-deficient Alkene Bu₂SnH₂ No catalyst needed Alkylstannane
Unactivated Alkene Bu₂SnH₂ Radical Initiator Alkylstannane

This table demonstrates how a dibutyltin dihydride, a potential derivative of the title compound's class, is used to synthesize other organostannane intermediates.

Synthesis of Complex Molecular Architectures

The reliability and functional group tolerance of palladium-catalyzed reactions involving organostannanes have made them indispensable tools in the total synthesis of complex natural products and other intricate molecular architectures. nih.gov The ability to forge sp²-sp² and sp²-sp³ carbon-carbon bonds under mild conditions is a significant advantage. nih.gov

While specific applications of chlorodibutyl(chloromethyl)stannane in multistep total synthesis are not widely documented, the strategic importance of functionalized stannanes is clear. Reagents that carry specific functional handles, such as the chloromethyl group, offer the potential for sequential or tandem reactions. For example, a cross-coupling reaction to install the dibutyl(chloromethyl)stannyl group could be followed by a subsequent nucleophilic substitution at the chloromethyl carbon, allowing for the construction of complex frameworks. The development of such bifunctional reagents is a continuing goal in synthetic chemistry to enhance molecular complexity in an efficient manner. chemscene.com

Building Block for Natural Product Synthesis Precursors

While direct and extensive literature on the specific use of dibutylchloromethylstannane as a building block in the total synthesis of natural products is not widespread, its structural motifs are analogous to other organostannanes that serve as crucial intermediates. The reactivity of the chloromethyl group allows for its facile conversion into other functional groups, making it a potential precursor for more complex fragments in natural product synthesis.

The general strategy involves the introduction of the dibutylchloromethylstannyl moiety onto a simpler molecule, followed by transformations of the chloromethyl group and subsequent Stille coupling or other tin-mediated reactions to construct the carbon skeleton of the natural product precursor. The inherent reactivity of the C-Cl bond allows for nucleophilic substitution, enabling the introduction of a wide range of functionalities.

Table 1: Potential Transformations of the Chloromethyl Group for Natural Product Precursor Synthesis

Starting MaterialReagent/ConditionProduct FunctionalityPotential Application in Natural Product Synthesis
(C₄H₉)₂Sn(Cl)CH₂ClNaI, Acetone(C₄H₉)₂Sn(Cl)CH₂IIntroduction of an iodomethyl group for subsequent coupling reactions.
(C₄H₉)₂Sn(Cl)CH₂ClKCN, DMSO(C₄H₉)₂Sn(Cl)CH₂CNFormation of a cyanomethyl group, a precursor to carboxylic acids and amines.
(C₄H₉)₂Sn(Cl)CH₂ClR-OH, Base(C₄H₉)₂Sn(Cl)CH₂OREther linkage formation, common in many natural product frameworks.
(C₄H₉)₂Sn(Cl)CH₂ClR₂NH(C₄H₉)₂Sn(Cl)CH₂NR₂Introduction of an amino group, a key component of alkaloids and other nitrogenous natural products.

This table illustrates hypothetical transformations based on the known reactivity of chloromethyl compounds and organostannanes, highlighting the potential of dibutylchloromethylstannane in the synthesis of precursors for natural products.

Precursor for Advanced Synthetic Intermediates

Dibutylchloromethylstannane serves as a valuable precursor for the generation of various advanced synthetic intermediates. Its utility stems from the ability to undergo selective transformations at either the chloromethyl group or the tin-chloride bond. This dual reactivity allows for a stepwise construction of complex molecules.

One key application is in the preparation of α-alkoxy- or α-aminostannanes. These compounds are important intermediates in organic synthesis, acting as nucleophilic alkylating agents. The reaction of dibutylchloromethylstannane with alcohols or amines, often in the presence of a base, yields the corresponding substituted stannanes. These intermediates can then participate in transmetalation reactions with organolithium or Grignard reagents to generate highly reactive nucleophiles.

Furthermore, the Lewis acidity of the tin center can be exploited to activate the chloromethyl group towards nucleophilic attack, facilitating the synthesis of a range of functionalized organostannanes that are themselves valuable synthetic intermediates. A related compound, dichlorodimethylstannane, is known for its high reactivity towards nucleophiles and its utility in substitution reactions to form various synthetic intermediates. ontosight.ai

Table 2: Examples of Advanced Synthetic Intermediates Derived from Dibutylchloromethylstannane Analogs

PrecursorReagentIntermediate FormedSynthetic UtilityReference
DichlorodimethylstannaneGrignard ReagentsAlkylated Dimethyltin (B1205294) DichloridesPrecursors for Stille coupling reactions. ontosight.ai
DichlorodimethylstannaneAlcoholsDialkoxydimethylstannanesIntermediates for functional group transformations. ontosight.ai
Dibutyltin Oxidep-Toluenesulfonyl chloride, TriethylamineSelectively Sulfonylated AlcoholsProtection and activation of hydroxyl groups in polyols. researchgate.netorganic-chemistry.org

This table provides examples of synthetic intermediates generated from analogous organotin compounds, suggesting similar potential for dibutylchloromethylstannane.

Catalytic Roles in Organic Transformations

Organotin compounds are well-established as catalysts in a variety of organic reactions, primarily owing to the Lewis acidic nature of the tin atom. wikipedia.orgrsc.org Dibutylchloromethylstannane, possessing an electron-withdrawing chlorine atom attached to the tin, exhibits enhanced Lewis acidity compared to its tetraalkylstannane counterparts, making it a potentially effective catalyst.

Lewis Acid Catalysis by Organotin Species

The tin atom in organotin halides like dibutylchloromethylstannane can accept a pair of electrons from a Lewis basic substrate, such as a carbonyl oxygen or a nitrogen atom. wikipedia.orgrsc.org This coordination activates the substrate towards nucleophilic attack, thereby accelerating the reaction rate. Organotin compounds are known to catalyze a range of transformations, including esterification, transesterification, and the formation of polyurethanes. rsc.org

In the context of Lewis acid catalysis, the general mechanism involves the coordination of the organotin catalyst to the substrate, which polarizes the key bonds and facilitates the desired chemical transformation. For instance, in an esterification reaction, the tin catalyst would coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to attack by an alcohol.

Table 3: Examples of Reactions Catalyzed by Dibutyltin Derivatives

Reaction TypeCatalystSubstratesProductKey Feature of CatalysisReference
Selective SulfonylationDibutyltin OxideDiols, p-Toluenesulfonyl ChlorideMonotosylated DiolsRegioselective activation of a primary alcohol. researchgate.netorganic-chemistry.org
TransesterificationDibutyltin DilaurateEsters, AlcoholsTransesterified ProductsActivation of the ester carbonyl group. rsc.org
Polyurethane FormationDibutyltin DichlorideDiisocyanates, DiolsPolyurethanesCatalysis of the addition of alcohols to isocyanates. rsc.org

This table showcases the catalytic activity of structurally related dibutyltin compounds, indicating the potential catalytic applications of dibutylchloromethylstannane.

Co-catalytic Functions in Multicomponent Reactions

In a multicomponent reaction, a Lewis acidic co-catalyst like dibutylchloromethylstannane could function by activating one of the components, for example, by coordinating to a carbonyl group of an aldehyde or ketone, thereby facilitating the initial bond-forming step. This activation can enhance the reaction rate and influence the stereochemical outcome of the product. The ability of organotin compounds to form complexes with various ligands could also play a role in bringing the different components of the MCR into proximity, thus promoting the reaction. The use of organotin(IV) derivatives has been noted to catalyze the formation of 1,5-benzodiazepines in a reaction that can be considered a multicomponent process. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of molecules. For a comprehensive analysis of Stannane (B1208499), dibutylchloromethyl-, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR, along with multidimensional techniques, would be employed.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Stannane, dibutylchloromethyl-, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two butyl groups and the chloromethyl group. The chemical shifts, signal multiplicities (e.g., triplets, multiplets), and integration values would allow for the precise assignment of each proton, confirming the presence and structure of the alkyl and chloromethyl moieties attached to the tin atom.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-¹³ (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For Stannane, dibutylchloromethyl-, the ¹³C NMR spectrum would reveal separate resonances for the different carbon atoms in the butyl chains and the chloromethyl group. The chemical shifts of these signals would be indicative of their bonding environment, providing a detailed map of the carbon skeleton of the molecule.

Tin (¹¹⁹Sn) NMR for Tin Coordination and Electronic State

Tin-¹¹⁹ (¹¹⁹Sn) NMR spectroscopy is a highly specific technique for studying organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the coordination number and the electronic environment around the tin atom. For Stannane, dibutylchloromethyl-, the ¹¹⁹Sn NMR spectrum would provide a single resonance, and its chemical shift would be characteristic of a tetracoordinate tin atom with the specific arrangement of butyl, chloromethyl, and chloro substituents. This analysis is crucial for confirming the coordination state and the electronic nature of the tin center.

Multidimensional NMR Techniques for Connectivity Studies

To unequivocally establish the complete molecular structure, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be utilized. A COSY spectrum would reveal the correlations between coupled protons, confirming the connectivity within the butyl groups. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing definitive assignments for the ¹H and ¹³C NMR spectra and further solidifying the structural elucidation of Stannane, dibutylchloromethyl-.

Mass Spectrometry Techniques for Molecular and Fragment Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that leads to the formation of a molecular ion and a series of fragment ions. For Stannane, dibutylchloromethyl-, the EIMS spectrum would be expected to show the molecular ion peak corresponding to its molecular weight. Furthermore, a characteristic fragmentation pattern would be observed, likely involving the loss of the butyl groups, the chloromethyl group, and the chlorine atom. The analysis of these fragment ions would provide valuable information for confirming the molecular structure. The isotopic pattern of the tin atom would also be a key feature in the mass spectrum, aiding in the identification of tin-containing fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing organometallic compounds. In a typical ESI-MS analysis of Stannane, dibutylchloromethyl-, the molecule would be expected to be ionized, often forming a molecular ion or adducts. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which helps in confirming the molecular weight.

Fragmentation patterns are particularly informative. For Stannane, dibutylchloromethyl-, common fragmentation pathways would likely involve the sequential loss of the butyl groups (C4H9) and the chloromethyl group (CH2Cl). The cleavage of the tin-carbon and tin-chlorine bonds would result in characteristic fragment ions. A key feature in the mass spectrum of tin-containing compounds is the distinctive isotopic pattern of tin, which has several stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), providing a clear signature for its presence in an ion.

Table 1: Predicted ESI-MS Fragmentation Data for Stannane, dibutylchloromethyl-

Predicted Ion Formula Description
[M]+ [C9H21ClSn]+ Molecular Ion
[M - C4H9]+ [C5H12ClSn]+ Loss of one butyl group
[M - CH2Cl]+ [C8H20Sn]+ Loss of the chloromethyl group
[M - Cl]+ [C9H21Sn]+ Loss of chlorine radical

Note: The m/z values will exhibit the characteristic isotopic distribution of tin.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. For Stannane, dibutylchloromethyl- (C9H21ClSn), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This capability is invaluable for confirming the identity of a synthesized compound and for identifying unknown analytes in complex mixtures with a high degree of confidence.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular structure of a compound. These methods are complementary and rely on the detection of vibrations of chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For Stannane, dibutylchloromethyl-, characteristic IR bands would include:

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region from the methyl and methylene (B1212753) groups of the butyl chains.

CH₂ bending: Absorptions around 1465 cm⁻¹.

Sn-C stretching: These vibrations typically occur in the 500-600 cm⁻¹ region.

Sn-Cl stretching: This bond vibration is expected in the lower frequency region of the spectrum, typically below 400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For organotin compounds, Raman spectroscopy can serve as a powerful tool for unambiguous identification, providing a distinct "fingerprint" for different species, including mono-, di-, and tributyltin compounds. Expected Raman shifts for Stannane, dibutylchloromethyl- would correspond to Sn-C and Sn-Cl symmetric stretching modes, as well as various C-C and C-H vibrations within the butyl groups. The Sn-O stretching band, if any degradation or reaction has occurred, might be observed around 572 cm⁻¹.

Table 2: Expected Vibrational Spectroscopy Frequencies for Stannane, dibutylchloromethyl-

Vibrational Mode Technique Expected Wavenumber (cm⁻¹)
C-H stretch (aliphatic) IR, Raman 2850 - 2960
CH₂ bend (scissoring) IR, Raman ~1465
Sn-C stretch IR, Raman 500 - 600

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is essential for separating components in a mixture and assessing the purity of a compound. Gas and liquid chromatography are the most common techniques used for the analysis of organotin compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to their relatively low volatility and thermal instability, organotin compounds like dibutyltin (B87310) derivatives are often chemically modified through a derivatization step before GC analysis. A common procedure is ethylation using reagents like sodium tetraethylborate to convert the chlorinated tin species into more volatile and stable tetraalkyltin compounds.

The separation is typically performed on a capillary column, and detection can be achieved with various detectors. A flame ionization detector (FID) is common, but more selective and sensitive detection for organometallics is achieved using a Pulsed Flame Photometric Detector (PFPD) or by coupling the GC to an Inductively Coupled Plasma Mass Spectrometer (GC-ICP-MS) or a standard mass spectrometer (GC-MS). These methods offer high sensitivity and selectivity for tin-containing compounds.

Table 3: Typical Gas Chromatography Parameters for Organotin Analysis

Parameter Description
Derivatization Agent Sodium tetraethylborate (NaBEt₄)
Column Non-polar capillary column (e.g., DB-5)
Injector Split/Splitless or Programmed Temperature Vaporization (PTV)
Carrier Gas Helium or Hydrogen

| Detector | MS, ICP-MS, or PFPD |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of organotin compounds. A significant advantage of HPLC over GC is that derivatization is often not required, simplifying sample preparation.

Separation is typically achieved using a reverse-phase column, such as a C18 column. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile, often run in a gradient elution mode to separate different organotin species. Detection can be performed using a UV detector, although coupling the HPLC to an ICP-MS (HPLC-ICP-MS) provides superior sensitivity and element-specific detection, making it a powerful tool for speciation analysis.

Table 4: Typical High-Performance Liquid Chromatography Parameters for Organotin Analysis

Parameter Description
Column Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile/Methanol and aqueous buffer
Detector ICP-MS or UV

| Flow Rate | 0.5 - 1.0 mL/min |

Computational and Theoretical Studies of Dibutylchloromethylstannane and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. arxiv.orgaps.orgaps.orgresearchgate.netnih.gov It is extensively applied to organotin compounds to determine their optimized molecular geometries, electronic energies, and the distribution of electron density. shd-pub.org.rsresearchgate.net

For a molecule like dibutylchloromethylstannane, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as LANL2DZ for the tin atom, can predict key structural parameters. researchgate.net These calculations reveal a distorted tetrahedral or trigonal bipyramidal geometry around the central tin atom, depending on potential intramolecular coordination. shd-pub.org.rsresearchgate.net

Energetics studies using DFT help in understanding the stability of different isomers and the thermodynamics of potential reactions. The calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. shd-pub.org.rs For instance, a larger energy gap generally implies higher stability.

Furthermore, population analysis methods like Mulliken, Hirshfeld, and Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom. researchgate.net This information helps in understanding the polarity of bonds and identifying electrophilic and nucleophilic sites within the molecule, which is fundamental to predicting its reactivity. researchgate.net For example, these calculations typically show a significant positive charge on the tin atom, making it susceptible to nucleophilic attack.

ParameterDescriptionTypical Application to Dibutylchloromethylstannane
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Predicts bond lengths (Sn-C, Sn-Cl), bond angles (C-Sn-C, C-Sn-Cl), and dihedral angles, suggesting a distorted tetrahedral geometry.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates the molecule's chemical reactivity and stability. A wider gap suggests higher stability. shd-pub.org.rs
Population Analysis Methods (Mulliken, NPA) to assign partial charges to atoms.Reveals the electrophilic nature of the tin atom and the nucleophilic character of the chlorine atom. researchgate.net
Thermodynamic Properties Calculation of enthalpy, entropy, and Gibbs free energy.Determines the feasibility and spontaneity of reactions involving the compound. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.commdpi.com This technique allows for the exploration of the conformational landscape of flexible molecules like dibutylchloromethylstannane, which has rotatable butyl chains. By simulating the molecule's dynamics, researchers can identify the most stable conformations and the energy barriers between them. nih.gov

The process involves:

Force Field Selection: A classical force field, which defines the potential energy of the system, is chosen to describe the interactions between atoms.

System Setup: The molecule is placed in a simulation box, often with solvent molecules, under specific temperature and pressure conditions.

Simulation Run: Newton's equations of motion are solved iteratively to trace the trajectory of each atom over a set period.

Analysis: The resulting trajectories are analyzed to extract information on conformational changes, interaction energies, and structural arrangements. nih.gov

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, which is vital for the structural elucidation of newly synthesized compounds. shd-pub.org.rsrsc.org For organotin compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique, and theoretical calculations can accurately predict ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts and coupling constants. nyu.edunih.govresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR parameters. nih.gov Theoretical predictions of ¹¹⁹Sn NMR chemical shifts are especially valuable, as this nucleus is highly sensitive to its coordination environment. Calculations can distinguish between tetracoordinated (four-coordinate) and hypercoordinated (five- or six-coordinate) tin centers, providing crucial structural information. nih.gov

Recent advances also incorporate machine learning models trained on DFT-calculated data to predict chemical shifts with high accuracy but at a fraction of the computational cost. nyu.edunih.gov These models can learn the complex relationship between molecular structure and spectroscopic output, accelerating the process of structure verification. nih.gov

Spectroscopic ParameterComputational MethodRelevance to Dibutylchloromethylstannane
¹¹⁹Sn Chemical Shift DFT-GIAOHighly sensitive to the coordination number and geometry at the tin center. Can confirm tetrahedral vs. higher-coordinate structures.
¹³C Chemical Shift DFT-GIAO, Machine LearningPredicts the resonance of the butyl and methyl carbons, aiding in the assignment of experimental spectra. nyu.edu
¹H Chemical Shift DFT-GIAO, Machine LearningPredicts the resonance of protons on the alkyl chains, useful for detailed structural analysis. nih.gov
J-Coupling Constants DFTCalculates spin-spin coupling constants (e.g., ¹J(¹¹⁹Sn, ¹³C), ²J(¹¹⁹Sn, ¹H)), which provide information on bonding and geometry. researchgate.net
Vibrational Frequencies DFTPredicts infrared (IR) and Raman spectra, allowing for the assignment of characteristic vibrational modes, such as Sn-C and Sn-Cl stretches.

Elucidation of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry provides a way to map out the entire reaction pathway, from reactants to products, including the high-energy transition states that are fleeting and difficult to observe experimentally.

For reactions involving organotins like dibutylchloromethylstannane, such as nucleophilic substitution at the tin center or radical reactions, DFT can be used to:

Locate Transition States (TS): Algorithms can find the lowest-energy path between reactants and products and identify the structure of the transition state—the peak of the energy barrier.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. By calculating this barrier, chemists can predict how fast a reaction will proceed and under what conditions.

Model Intermediates: Many reactions proceed through one or more intermediate species. Computational studies can determine the structure and stability of these intermediates, providing a complete picture of the reaction mechanism.

For example, in the substitution of the chloride in dibutylchloromethylstannane by a nucleophile, DFT calculations can model the associative pathway, likely involving a five-coordinate trigonal bipyramidal intermediate or transition state. These studies help rationalize the observed stereochemistry and reactivity patterns.

Analysis of Bonding Characteristics and Compound Stability

A deep understanding of the chemical bonds within a molecule is essential for explaining its stability and reactivity. Computational methods offer several techniques to analyze the nature of chemical bonds, such as the Sn-C and Sn-Cl bonds in dibutylchloromethylstannane. researchgate.net

Natural Bond Orbital (NBO) analysis is a widely used method that examines the electron density to describe bonding in terms of localized orbitals. nih.gov For dibutylchloromethylstannane, NBO analysis can quantify the hybridization of the tin and carbon orbitals and the nature of the Sn-C bond (e.g., its covalent and ionic character). It can also identify donor-acceptor interactions, such as hyperconjugation, which contribute to the molecule's stability.

Energy Decomposition Analysis (EDA) is another powerful tool that breaks down the total interaction energy between two molecular fragments (e.g., the [Bu₂MeSn]⁺ cation and the Cl⁻ anion) into physically meaningful components. usp.br These components typically include:

Electrostatic Interaction: The classical Coulombic attraction or repulsion between the fragments.

Pauli Repulsion: The strong, short-range repulsion due to the Pauli exclusion principle.

Orbital Interaction: The stabilizing energy from the mixing of occupied and unoccupied orbitals of the fragments, which represents the covalent character of the bond.

EDA studies on analogous triorganotin halides show that the Sn-Cl bond is stabilized primarily by the orbital interaction term (covalency), with a significant contribution from electrostatic attraction. researchgate.netusp.br The analysis also reveals how different alkyl groups (like butyl) influence the strength and nature of the Sn-Cl bond, thereby affecting the compound's stability and propensity for dissociation. nih.govusp.br

Analysis MethodInformation GainedApplication to Dibutylchloromethylstannane
Natural Bond Orbital (NBO) Hybridization, bond polarity, donor-acceptor interactions.Quantifies the sp³-like hybridization at the tin center and the covalent/ionic character of the Sn-C and Sn-Cl bonds. nih.gov
Energy Decomposition Analysis (EDA) Nature of the chemical bond (electrostatic vs. covalent).Deconstructs the Sn-Cl bond to show the relative contributions of covalent and ionic interactions to its stability. researchgate.netusp.br
Quantum Theory of Atoms in Molecules (QTAIM) Bond paths, bond critical points, electron density topology.Characterizes the electron density distribution to define the bonds and analyze their strength and nature.
Electron Localization Function (ELF) Regions of high electron localization.Visualizes the locations of covalent bonds and lone pairs, providing a clear picture of the bonding arrangement. rsc.org

Rational Design of Novel Organotin Reagents and Catalysts

The ultimate goal of many computational studies is to move beyond explaining known phenomena and towards the predictive, rational design of new molecules with enhanced properties. nih.govrsc.orgyoutube.com By combining the insights gained from DFT, MD, and other theoretical methods, researchers can design novel organotin compounds in silico before undertaking costly and time-consuming laboratory synthesis. nih.govresearchgate.net

In the context of catalysis, organotin compounds are used as catalysts in processes like the formation of polyurethanes. researchgate.net Computational modeling can be used to:

Understand the Catalytic Cycle: By modeling each step of the reaction catalyzed by an organotin species, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction.

Screen Candidate Catalysts: A library of potential catalyst structures can be computationally screened for their predicted activity and selectivity. This involves modifying the alkyl or halide groups on the tin center and calculating the effect on the reaction's energy profile.

Optimize Catalyst Structure: Once a promising lead is identified, its structure can be fine-tuned computationally to maximize its performance. For example, modifying the steric bulk of the butyl groups or the nature of the halide could enhance catalytic activity or selectivity.

This in silico approach accelerates the discovery of new and improved organotin reagents and catalysts, guiding synthetic chemists toward the most promising molecular targets and reducing the reliance on trial-and-error experimentation. nih.govnih.gov

Emerging Research Directions for Dibutylchloromethylstannane

Development of Sustainable and Greener Synthesis Routes

The traditional synthesis of organotin compounds often involves the use of stoichiometric amounts of reactive organometallic reagents, such as Grignard or organolithium reagents, and halogenated precursors, which can generate significant amounts of waste. wikipedia.orgarchive.org A key area of emerging research is the development of more sustainable and environmentally friendly methods for the synthesis of dibutylchloromethylstannane.

Current Synthetic Approaches and Their Limitations

The classical synthesis of organotin halides typically involves the redistribution reaction between a tetraorganotin and a tin tetrahalide or the direct alkylation of tin tetrachloride. uu.nllupinepublishers.com For a mixed halide like dibutylchloromethylstannane, a multi-step process would likely be required, potentially involving the synthesis of a dibutylmethyltin precursor followed by selective chlorination. These methods often lack selectivity, leading to mixtures of products and necessitating energy-intensive purification steps. uu.nl

Table 1: Comparison of Traditional vs. Greener Synthesis Strategies

FeatureTraditional SynthesisPotential Greener Routes
Reagents Organolithium/Grignard reagents, tin tetrachlorideDirect functionalization, biocatalysis, renewable feedstocks. numberanalytics.com
Solvents Anhydrous volatile organic solvents (e.g., THF, toluene)Water, supercritical CO2, ionic liquids, bio-based solvents. socialresearchfoundation.comacs.org
Byproducts Stoichiometric amounts of metal salts (e.g., MgCl2, LiCl)Minimal byproducts, easily recyclable catalysts.
Energy Input Often requires harsh reaction conditions (e.g., low temperatures)Milder reaction conditions, use of alternative energy sources (e.g., microwave, ultrasound).

Future Research Directions in Green Synthesis

Future research will likely focus on several key areas to improve the sustainability of dibutylchloromethylstannane synthesis:

Catalytic Direct Functionalization: Developing catalytic methods for the direct and selective introduction of the chloromethyl group onto a dibutyltin (B87310) precursor would represent a significant advancement. This could involve transition-metal-catalyzed cross-coupling reactions or C-H activation strategies, minimizing the use of pre-functionalized reagents.

Use of Greener Solvents: Exploring the use of alternative solvents such as water, supercritical fluids, or bio-derived solvents could drastically reduce the environmental impact of the synthesis. acs.orguit.no While organotin compounds are generally hydrolytically sensitive, the development of robust catalysts and reaction conditions for aqueous media is a growing field. gelest.com

Renewable Starting Materials: Investigating the use of biomass-derived starting materials for the synthesis of the butyl and methyl groups would contribute to a more sustainable chemical industry. numberanalytics.com

Atom Economy: Designing synthetic routes with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. socialresearchfoundation.com

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The presence of both a reactive Sn-Cl bond and a C-Cl bond on the methyl group gives dibutylchloromethylstannane a unique reactivity profile. Research in this area aims to uncover and exploit these features for novel chemical transformations.

Table 2: Potential Reactive Sites of Dibutylchloromethylstannane

Reactive SitePotential Transformations
Sn-Cl Bond Nucleophilic substitution with a wide range of nucleophiles (e.g., alkoxides, thiolates, amides). gelest.com
α-C-H Bonds (on butyl groups) Radical abstraction, metalation.
CH2Cl Group Nucleophilic substitution, radical reactions, insertion reactions.

Future Research Directions in Reactivity

Dual Functionalization: A significant area of interest is the development of methods that can selectively functionalize both the Sn-Cl and C-Cl bonds in a controlled manner. This could lead to the synthesis of complex, multifunctional molecules from a single precursor.

Unconventional Bond Activations: Exploring the activation of the C-Cl bond by the adjacent tin atom could lead to novel reactivity, such as intramolecular cyclizations or rearrangements. The Lewis acidity of the tin center can be tuned to influence the reactivity of the chloromethyl group. gelest.com

Radical Chemistry: The chloromethyl group can participate in radical reactions. Investigating atom transfer radical addition (ATRA) and other radical processes involving dibutylchloromethylstannane could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

Integration into Flow Chemistry and Automated Synthetic Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. scispace.comvapourtec.com The integration of dibutylchloromethylstannane into these platforms is a promising research direction.

Advantages of Flow Chemistry for Organotin Synthesis

Enhanced Safety: Many organometallic reactions are highly exothermic and involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent temperature control, minimizing the risk of thermal runaways. scispace.comvapourtec.com

Improved Selectivity and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher selectivity and yields compared to batch processes. scispace.comrsc.org

On-Demand Reagent Generation: Flow chemistry allows for the on-demand generation of reactive intermediates, which can be immediately used in a subsequent reaction step. rsc.orgrsc.org This is particularly advantageous for unstable organotin reagents.

Automated Synthesis Platforms

Automated synthesis platforms, which combine robotics and software to perform multi-step syntheses, can significantly accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.com

Future Research Directions

Development of Flow Processes: Designing and optimizing continuous flow processes for the synthesis and subsequent reactions of dibutylchloromethylstannane is a key objective. This includes the development of suitable packed-bed reactors and integrated purification steps. rsc.org

Automated Library Synthesis: Utilizing automated platforms to rapidly synthesize libraries of compounds derived from dibutylchloromethylstannane will enable high-throughput screening for various applications. rsc.orgsigmaaldrich.com

Real-time Reaction Monitoring: Integrating in-line analytical techniques (e.g., IR, NMR) into flow reactors will allow for real-time monitoring and optimization of reactions involving dibutylchloromethylstannane. mt.com

Advanced Material Precursor Development (e.g., for tin-containing thin films or polymers in non-biological contexts)

Organotin compounds are valuable precursors for the synthesis of tin-based materials, such as tin oxide (SnO₂) thin films, which have applications in electronics, sensors, and coatings. uu.nlnih.gov Dibutylchloromethylstannane, with its specific functional groups, could offer unique advantages as a material precursor.

Table 3: Potential Material Applications of Dibutylchloromethylstannane

Material TypeDeposition/Synthesis MethodPotential Advantages of Dibutylchloromethylstannane
Tin Oxide (SnO₂) Thin Films Chemical Vapor Deposition (CVD), Sol-GelThe chloromethyl group might influence decomposition pathways and film properties.
Hybrid Organic-Inorganic Polymers Polymerization reactionsThe bifunctional nature allows for incorporation into polymer backbones, creating materials with tailored properties.
Nanoparticles Controlled hydrolysis/thermolysisThe specific ligand set could allow for better control over nanoparticle size and morphology.

Future Research Directions

Tailored Precursor Design: Research will focus on modifying the structure of dibutylchloromethylstannane to fine-tune its properties as a precursor. This could involve changing the alkyl groups or replacing the chlorine atom to control volatility, decomposition temperature, and reactivity.

Hybrid Materials: The ability to incorporate the dibutyl(chloromethyl)stannyl moiety into polymeric or hybrid organic-inorganic materials is a promising avenue. nih.gov These materials could exhibit novel electronic, optical, or mechanical properties.

Controlled Nanostructure Synthesis: Investigating the use of dibutylchloromethylstannane for the bottom-up synthesis of tin-based nanostructures with controlled size, shape, and composition is an exciting prospect. The ligands on the tin center can act as capping agents, influencing the growth and stability of the nanoparticles.

Chemo- and Regioselective Transformations for Complex Molecule Construction

The selective functionalization of complex molecules is a central challenge in organic synthesis. Organotin reagents have proven to be valuable tools in this regard, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. merckmillipore.com The unique structure of dibutylchloromethylstannane offers opportunities for highly selective transformations.

Key Concepts in Selective Transformations

Chemoselectivity: The ability to react with one functional group in the presence of others.

Regioselectivity: The ability to control the position of a new bond on a molecule.

Future Research Directions

Orthogonal Reactivity: A major goal is to develop conditions that allow for the selective reaction of either the Sn-Cl bond or the C-Cl bond, leaving the other intact for subsequent transformations. This "orthogonal" reactivity would make dibutylchloromethylstannane a versatile building block for the stepwise construction of complex molecules.

Directed Reactions: The Lewis acidic tin center could be used to direct reactions at other parts of a molecule to which it is attached, leading to high regioselectivity.

Multi-component Reactions: Designing multi-component reactions where dibutylchloromethylstannane acts as a linchpin, connecting two or more other molecules in a single step, would be a highly efficient strategy for complex molecule synthesis. Recent work has shown the utility of organotin reagents in mediating regioselective functionalization. nih.gov

Q & A

Q. Experimental Design :

Kinetic Studies : Vary nucleophile concentration in controlled solvents (DMF vs. THF) to isolate transition states.

Steric/Electronic Profiling : Compare substitution rates with analogs (e.g., trichloro(4-methylphenyl)stannane shows slower kinetics due to steric hindrance) .

Advanced: How can computational modeling complement experimental data in predicting dibutylchloromethylstannane's environmental degradation pathways?

Methodological Answer:

  • DFT Calculations : Model Sn-C bond cleavage energetics to predict hydrolysis or photodegradation products .
  • Validation : HPLC-MS identifies degradation byproducts (e.g., dibutyltin oxides) in environmental samples .
  • Comparative Studies : Prioritize analogs like dibutyldichlorostannane (CAS 683-18-1) for risk assessment, as highlighted in IRAP studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.